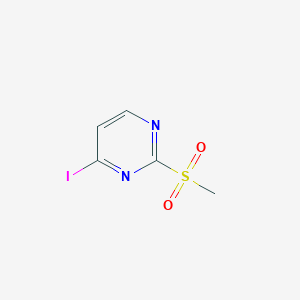

Pyrimidine, 4-iodo-2-(methylsulfonyl)-

Description

Pyrimidine, 4-iodo-2-(methylsulfonyl)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an iodine atom at position 4 and a methylsulfonyl (-SO₂CH₃) group at position 2. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the pyrimidine ring's electrophilicity and making it reactive in nucleophilic aromatic substitution (NAS) reactions . Its iodine substituent further facilitates substitution due to iodine's role as a leaving group in cross-coupling reactions. This compound is of interest in medicinal chemistry and materials science due to its versatility in synthesizing bioactive molecules and polymers .

Properties

CAS No. |

1333077-61-4 |

|---|---|

Molecular Formula |

C5H5IN2O2S |

Molecular Weight |

284.08 g/mol |

IUPAC Name |

4-iodo-2-methylsulfonylpyrimidine |

InChI |

InChI=1S/C5H5IN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 |

InChI Key |

WJCTXRZJCMUMIR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Iodo-2-(methylsulfonyl)pyrimidine typically involves the iodination of 2-(methylsulfonyl)pyrimidineThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Iodo-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

4-Iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, helping to elucidate the mechanisms of action of various biological targets.

Material Science: It is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Iodo-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to the active site or allosteric site, thereby modulating the biological activity of the target molecule . The iodine and methylsulfonyl groups contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, van der Waals interactions, and hydrophobic interactions with the target .

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives with Methylsulfonyl Groups

- Reactivity Differences :

- The 4-iodo substituent in Pyrimidine, 4-iodo-2-(methylsulfonyl)- exhibits superior leaving-group ability compared to 4-chloro or 4-methyl analogs, enabling efficient NAS and Suzuki-Miyaura coupling .

- Methylsulfonyl groups activate the pyrimidine ring for substitution more effectively than methylthio (-SCH₃) groups, which require oxidation to become reactive .

Physicochemical Properties

Table 3: Lipophilicity and Solubility

- Lipophilicity : The methylsulfonyl group reduces lipophilicity (πx = -1.26), but bulky substituents like iodine counteract this effect, impacting bioavailability .

Biological Activity

Pyrimidine derivatives, particularly 4-iodo-2-(methylsulfonyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

4-Iodo-2-(methylsulfonyl)pyrimidine is characterized by its unique structure, which includes a pyrimidine ring substituted at the 4-position with iodine and at the 2-position with a methylsulfonyl group. This configuration enables various chemical reactions, making it a versatile building block in drug synthesis. The compound can undergo:

- Substitution Reactions : The iodine atom can be replaced with nucleophiles like amines or thiols.

- Oxidation and Reduction : The methylsulfonyl group can be oxidized to sulfone derivatives or reduced to sulfide derivatives.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling for carbon-carbon bond formation.

The biological activity of 4-iodo-2-(methylsulfonyl)- is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound often acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating the activity of enzymes involved in critical biological processes.

- Receptor Modulation : It can also function as a ligand for specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance:

- A study synthesized several pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines. Notably, one compound exhibited an IC50 value of 15.3 µM against MCF-7 cells, highlighting its potential as an anticancer agent .

- Another research effort compared new pyrimidine-pyrazine compounds against established chemotherapeutics like etoposide. Many new compounds showed superior activity, suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Properties

Research indicates that pyrimidines possess significant antimicrobial properties:

- A study on halogenated pyrimidines found that certain derivatives exhibited strong antibiofilm activity against Staphylococcus aureus, reducing hemolysis by 95% at specific concentrations .

- These findings suggest that modifications in the pyrimidine structure can enhance its antibacterial effects, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Other Activities

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties:

- Compounds derived from pyrimidines have shown promise in reducing inflammation markers in various models. For example, some derivatives demonstrated potent activity in inhibiting pro-inflammatory cytokines .

Additionally, these compounds exhibit other biological activities such as:

- Antiviral : Active against various viral infections.

- Antidiabetic : Certain derivatives have been identified as potential agents for managing diabetes by modulating glucose metabolism .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of 4-iodo-2-(methylsulfonyl)- and related pyrimidine compounds:

| Study | Biological Activity | Cell Line/Model | IC50 Value | Notes |

|---|---|---|---|---|

| Tiwari et al. | Anticancer | MCF-7 | 15.3 µM | Compared to standard treatments |

| Almehizia et al. | Antioxidant | DPPH Assay | IC50 = 18.33 µg/mL | Exhibited significant antioxidant capacity |

| Research on halogenated pyrimidines | Antimicrobial | S. aureus | MIC = 50 µg/mL | Effective in reducing biofilm formation |

Q & A

Q. What in vitro studies explore the biological activity of 4-iodo-2-(methylsulfonyl)pyrimidine derivatives?

- Methodological Answer : Derivatives inhibit kinase enzymes (e.g., EGFR, IC50 ≈ 50–100 nM) via covalent binding to cysteine residues. Structural analogs show antiproliferative activity in cancer cell lines (e.g., MCF-7, GI50 ≈ 1–5 µM) . Radiolabeled (125I) versions enable tracking in biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.